molecular formula C8H16 B1619949 3,5-Dimethyl-1-hexene CAS No. 7423-69-0

3,5-Dimethyl-1-hexene

Cat. No.: B1619949
CAS No.: 7423-69-0
M. Wt: 112.21 g/mol
InChI Key: FEZKAPRRVNNJTK-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-hexene (CAS: 7423-69-0) is an unsaturated hydrocarbon with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol . Its IUPAC name reflects its structure: a six-carbon chain (hexene) with a terminal double bond (1-hexene) and methyl groups at the 3rd and 5th positions. This compound is characterized by its branched alkene structure, which influences its physical and chemical properties.

This compound is primarily utilized as a petrochemical standard in gas chromatography for hydrocarbon analysis, particularly in petroleum refining and research . Its well-defined structure and volatility make it suitable for calibrating analytical instruments.

Q & A

Basic Question: What are the recommended synthetic routes for 3,5-Dimethyl-1-hexene, and how do reaction conditions influence yield?

Q. Advanced Question: How can stereochemical outcomes in the synthesis of this compound be controlled using catalytic systems?

Methodological Answer:

  • Basic: The compound is typically synthesized via elimination reactions (e.g., dehydrohalogenation of haloalkanes) or Wittig-type olefination. For example, reacting 3,5-dimethylhexanol with phosphoric acid under controlled dehydration conditions (150–200°C) can yield the alkene. Yield optimization requires precise temperature control and inert atmospheres to minimize polymerization .
  • Advanced: Stereoselectivity can be modulated using transition-metal catalysts. Palladium-catalyzed cross-coupling or zirconium-mediated alkene isomerization may influence regiochemistry. Computational modeling (DFT) of transition states helps predict steric effects from the 3,5-dimethyl substituents, guiding catalyst design .

Basic Question: What analytical techniques are critical for characterizing this compound purity and structure?

Q. Advanced Question: How do discrepancies in NMR spectral data for this compound arise, and how can they be resolved?

Methodological Answer:

  • Basic: Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight (112.21 g/mol) and purity, while 1H^1H-NMR detects alkene protons (δ 4.5–5.5 ppm) and methyl branching (δ 0.8–1.2 ppm). IR spectroscopy identifies C=C stretching (~1640 cm1^{-1}) .
  • Advanced: Signal splitting in NMR due to diastereotopic protons or dynamic isomerization (e.g., alkene rotation) may cause data conflicts. Variable-temperature NMR or isotopic labeling (e.g., 13C^{13}C-enriched samples) clarifies conformational dynamics .

Basic Question: What are the stability considerations for storing this compound in laboratory settings?

Q. Advanced Question: How do trace impurities (e.g., peroxides) affect the compound’s stability, and what mitigation strategies exist?

Methodological Answer:

  • Basic: Store under inert gas (argon/nitrogen) at 2–8°C in amber glass to prevent oxidation. Regular purity checks via GC-MS are advised .
  • Advanced: Peroxide formation, accelerated by light or oxygen, alters reactivity. Chelating agents (e.g., BHT) or molecular sieves suppress radical chain reactions. Accelerated aging studies (40°C, 75% RH) quantify degradation kinetics .

Basic Question: How is this compound utilized in polymer science research?

Q. Advanced Question: What mechanistic insights explain its role in copolymerization with ethylene or propylene?

Methodological Answer:

  • Basic: The compound serves as a comonomer in polyolefin production, enhancing branching density and material flexibility. Radical-initiated copolymerization with ethylene under high pressure (1–3 kbar) is common .
  • Advanced: Ziegler-Natta catalysts (e.g., TiCl4_4/AlEt3_3) mediate insertion kinetics. Steric hindrance from the 3,5-dimethyl groups reduces propagation rates, quantified via Arrhenius analysis of activation energies .

Basic Question: What safety protocols are essential when handling this compound?

Q. Advanced Question: How do its toxicological profiles compare to structurally similar alkenes?

Methodological Answer:

  • Basic: Use fume hoods, nitrile gloves, and explosion-proof equipment. SDS guidelines recommend immediate rinsing for skin/eye contact and avoiding ignition sources .
  • Advanced: Comparative studies with 1-hexene show higher volatility but lower acute toxicity (LD50_{50} >2000 mg/kg in rodents). Ecotoxicity assays (e.g., Daphnia magna LC50_{50}) assess environmental risks .

Basic Question: How can computational methods predict the reactivity of this compound in catalytic systems?

Q. Advanced Question: What role do steric and electronic descriptors play in QSAR models for this compound?

Methodological Answer:

  • Basic: Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict electrophilic addition sites. Software like Gaussian or ORCA models alkene π-bond polarization .
  • Advanced: Quantitative Structure-Activity Relationship (QSAR) models incorporate steric parameters (e.g., Tolman cone angles) and electronic descriptors (Hammett σ values) to predict catalytic turnover in hydrogenation or epoxidation .

Basic Question: What are the thermodynamic properties (e.g., enthalpy of formation) of this compound?

Q. Advanced Question: How do experimental calorimetric data align with computational predictions?

Methodological Answer:

  • Basic: NIST data report enthalpy of vaporization (ΔHv_v ≈ 35 kJ/mol) and boiling point (~120°C). Combustion calorimetry measures ΔHf_f with <2% error .
  • Advanced: Discrepancies between DFT-calculated and experimental ΔHf_f arise from van der Waals interactions in branched alkenes. High-level ab initio methods (e.g., CCSD(T)) improve accuracy .

Basic Question: How does this compound behave under high-pressure conditions?

Q. Advanced Question: What phase transitions or polymerization behaviors are observed in diamond anvil cell experiments?

Methodological Answer:

  • Basic: At pressures >1 GPa, the compound exhibits reduced compressibility due to steric repulsion between methyl groups. Raman spectroscopy tracks C=C bond elongation .
  • Advanced: Above 5 GPa, polymerization via [2+2] cycloaddition forms oligomers, characterized by in-situ X-ray diffraction. Free radical initiators (e.g., AIBN) accelerate this process .

Basic Question: What are the challenges in quantifying trace impurities in this compound?

Q. Advanced Question: How can advanced mass spectrometry techniques differentiate isomeric contaminants?

Methodological Answer:

  • Basic: GC-MS with polar columns (e.g., DB-WAX) separates isomers like 3,4-dimethyl-1-hexene. Detection limits for peroxides are ~1 ppm via iodometric titration .
  • Advanced: Ion mobility spectrometry (IMS) coupled with tandem MS distinguishes diastereomers based on collision cross-sections. Isotope dilution quantifies <0.1% impurities .

Basic Question: How is this compound used in asymmetric catalysis studies?

Q. Advanced Question: What chiral ligands enhance enantioselectivity in its functionalization reactions?

Methodological Answer:

  • Basic: The compound tests chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation. Enantiomeric excess (ee) is measured via chiral GC or polarimetry .
  • Advanced: Phosphine-oxazoline ligands (e.g., PHOX) achieve >90% ee in hydroboration. Mechanistic studies (kinetic isotope effects) reveal rate-limiting steps in asymmetric induction .

Comparison with Similar Compounds

Structural Isomers

4,5-Dimethyl-1-hexene

  • Structure : Positional isomer with methyl groups at carbons 4 and 5.
  • Applications : Identified as a volatile component in Luffa flowers and exhibits antifungal activity against Penicillium digitatum in citrus fruits .
  • Reactivity : The shifted methyl groups may alter steric effects in addition reactions compared to 3,5-dimethyl-1-hexene.

2,4,4-Trimethyl-1-pentene (CAS: 107-39-1)

  • Structure : A shorter-chain isomer (C₈H₁₆) with a pentene backbone and methyl groups at positions 2, 4, and 4.
  • Applications : Used as a chromatographic standard for analyzing branched alkenes in petroleum .
  • Key Difference : Increased branching reduces boiling point relative to linear isomers, enhancing volatility.

Chlorinated Derivatives

4,5-Dichloro-2,5-dimethyl-2-hexene

  • Structure : Chlorine atoms at positions 4 and 5, with methyl groups at 2 and 5.
  • Synthesis : Produced via 1,2-addition of chlorine to 2,5-dimethyl-2,4-hexadiene .
  • Reactivity : Chlorination increases molecular weight (193.10 g/mol) and polarity, influencing solubility and reaction kinetics.

trans-2,5-Dichloro-2,5-dimethyl-3-hexene

  • Structure : Chlorine atoms at positions 2 and 5, with a trans configuration across the double bond.
  • Synthesis : Forms via 1,4-addition of chlorine to the same diene precursor .
  • Stability : Undergoes allylic rearrangement to 4,5-dichloro-2,5-dimethyl-2-hexene under kinetic control .

Functionalized Analogues

3,7,11,15-Tetramethyl-2-hexadecen-1-ol (CAS: N/A)

  • Structure : A long-chain alcohol with methyl branching and a double bond.
  • Applications : Isolated from plant extracts and studied for its role in lipid metabolism .
  • Contrast: The hydroxyl group introduces hydrogen bonding, drastically altering solubility compared to non-polar alkenes like this compound.

Research Findings and Implications

Reactivity Trends : Chlorinated derivatives of dimethylhexenes exhibit steric and electronic effects that dictate addition pathways (1,2 vs. 1,4), impacting synthetic yields and product distributions .

Analytical Utility : Branched alkenes like this compound and 2,4,4-trimethyl-1-pentene serve as reference materials for characterizing complex hydrocarbon mixtures in petroleum .

Properties

CAS No.

7423-69-0

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

3,5-dimethylhex-1-ene

InChI

InChI=1S/C8H16/c1-5-8(4)6-7(2)3/h5,7-8H,1,6H2,2-4H3

InChI Key

FEZKAPRRVNNJTK-UHFFFAOYSA-N

SMILES

CC(C)CC(C)C=C

Canonical SMILES

CC(C)CC(C)C=C

Origin of Product

United States

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